molecular formula C15H22N2 B1378454 1-Benzyl-decahydro-1,6-naphthyridine CAS No. 1394040-33-5

1-Benzyl-decahydro-1,6-naphthyridine

Cat. No.: B1378454
CAS No.: 1394040-33-5
M. Wt: 230.35 g/mol
InChI Key: TZOUPQXQHUBGOP-UHFFFAOYSA-N
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Description

1-Benzyl-decahydro-1,6-naphthyridine is a bicyclic amine featuring a fully saturated decahydro-1,6-naphthyridine core substituted with a benzyl group at the 1-position. Its molecular formula is C₁₅H₂₂N₂, with a monoisotopic mass of 230.1783 Da and InChIKey TZOUPQXQHUBGOP-UHFFFAOYSA-N . Synthetically, it is prepared via cyclocondensation reactions; for example, 1-benzyl-4-piperidinone reacts with 3-aminoacrolein derivatives under acid catalysis (e.g., BF₃ or polyphosphoric acid) to yield the decahydro framework . The compound’s rigid, saturated structure enhances stereochemical stability, making it a scaffold of interest in medicinal chemistry, though its specific biological activities remain less explored compared to analogues .

Properties

IUPAC Name

1-benzyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-10-4-7-14-11-16-9-8-15(14)17/h1-3,5-6,14-16H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOUPQXQHUBGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2N(C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256842
Record name Decahydro-1-(phenylmethyl)-1,6-naphthyridine
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Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-33-5
Record name Decahydro-1-(phenylmethyl)-1,6-naphthyridine
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Record name Decahydro-1-(phenylmethyl)-1,6-naphthyridine
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Record name 1-benzyl-decahydro-1,6-naphthyridine
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Biochemical Analysis

Biochemical Properties

1-Benzyl-decahydro-1,6-naphthyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity. The interaction between 1-Benzyl-decahydro-1,6-naphthyridine and c-Met kinase involves the insertion of a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton, leading to the development of potent kinase inhibitors. Additionally, 1-Benzyl-decahydro-1,6-naphthyridine has shown potential in interacting with other biomolecules, contributing to its diverse biological activities.

Cellular Effects

The effects of 1-Benzyl-decahydro-1,6-naphthyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a c-Met kinase inhibitor can lead to the suppression of cancer cell proliferation and metastasis. Furthermore, 1-Benzyl-decahydro-1,6-naphthyridine has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, thereby influencing cellular homeostasis and function.

Molecular Mechanism

At the molecular level, 1-Benzyl-decahydro-1,6-naphthyridine exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit c-Met kinase is a key aspect of its molecular mechanism. This inhibition occurs through the binding of 1-Benzyl-decahydro-1,6-naphthyridine to the kinase’s active site, preventing the phosphorylation of downstream signaling molecules. Additionally, 1-Benzyl-decahydro-1,6-naphthyridine may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-decahydro-1,6-naphthyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-decahydro-1,6-naphthyridine remains stable under normal storage conditions. Its degradation products and their impact on cellular processes require further investigation. Long-term exposure to 1-Benzyl-decahydro-1,6-naphthyridine in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell growth and modulation of cellular signaling pathways.

Dosage Effects in Animal Models

The effects of 1-Benzyl-decahydro-1,6-naphthyridine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and reduction of inflammation. Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

1-Benzyl-decahydro-1,6-naphthyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes influence the compound’s bioavailability, efficacy, and toxicity. The interaction of 1-Benzyl-decahydro-1,6-naphthyridine with metabolic enzymes can also affect metabolic flux and metabolite levels, contributing to its overall pharmacological profile.

Transport and Distribution

The transport and distribution of 1-Benzyl-decahydro-1,6-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets. Additionally, binding proteins may aid in the compound’s localization and accumulation within specific tissues, enhancing its therapeutic effects. The distribution of 1-Benzyl-decahydro-1,6-naphthyridine is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

1-Benzyl-decahydro-1,6-naphthyridine exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the nucleus can facilitate interactions with nuclear receptors and transcription factors, influencing gene expression. Understanding the subcellular localization of 1-Benzyl-decahydro-1,6-naphthyridine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

1-Benzyl-decahydro-1,6-naphthyridine is a compound of significant interest in medicinal chemistry, particularly for its biological activity as an inhibitor of c-Met kinase. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C15H22N2
  • Molecular Weight : 230.35 g/mol
  • Purity : Typically around 95%.

Target Enzyme : The primary biological target for 1-benzyl-decahydro-1,6-naphthyridine is c-Met kinase, which is implicated in various cancers due to its role in cell proliferation and survival.

Mode of Action : The compound interacts with c-Met kinase by inserting a cyclic urea pharmacophore into the 1,6-naphthyridine structure. This interaction leads to the inhibition of the kinase's activity, thereby reducing cancer cell proliferation and survival.

Biochemical Pathways

The inhibition of c-Met kinase affects several cellular pathways, particularly those related to cancer progression. This compound has been shown to influence:

  • Cell Signaling Pathways : Modulating pathways that control cell growth and differentiation.
  • Gene Expression : Altering the expression of genes associated with tumor growth and metastasis.
  • Cellular Metabolism : Impacting metabolic processes that are often upregulated in cancer cells.

In Vitro Studies

In laboratory settings, 1-benzyl-decahydro-1,6-naphthyridine has demonstrated:

  • Antiproliferative Effects : Significant reduction in the proliferation of various cancer cell lines when treated with this compound.
  • Cell Cycle Arrest : Induction of cell cycle arrest at specific phases, leading to decreased cell division rates.

In Vivo Studies

Animal model studies have provided insights into the dosage-dependent effects of this compound:

  • Therapeutic Effects at Low Doses : At lower concentrations, it has shown promise in inhibiting tumor growth and reducing inflammation.
  • Toxicity Observations : Higher doses may lead to adverse effects; thus, careful dosage regulation is essential .

Case Studies

Several studies highlight the therapeutic potential of 1-benzyl-decahydro-1,6-naphthyridine:

  • Case Study on Tumor Growth Inhibition :
    • A study involving xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups.
    • Tumor samples showed decreased levels of phosphorylated c-Met, confirming the compound's inhibitory action on the target enzyme.
  • Inflammation Reduction Study :
    • In models of inflammatory diseases, treatment with 1-benzyl-decahydro-1,6-naphthyridine resulted in lower levels of pro-inflammatory cytokines, suggesting its potential use in inflammatory conditions as well .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntiproliferativeSignificant reduction in cancer cell growth
Cell Cycle ArrestInduction at G0/G1 phase
Tumor Size ReductionDecreased tumor size in xenografts
Inflammatory ResponseLower cytokine levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[h]naphtho[1,2-b][1,6]naphthyridines

These aromatic heterocycles feature fused benzene and naphthyridine rings. Unlike the saturated 1-benzyl-decahydro system, these planar compounds exhibit pronounced cytotoxic activity. For instance, 6-methyl-7-(naphthalen-1-yl)benzo[b]naphtho[1,2-h][1,6]naphthyridine (15) demonstrated IC₅₀ = 1.2 µM against MCF-7 breast cancer cells, attributed to intercalation with DNA . The aromaticity and extended conjugation enhance DNA binding but reduce solubility compared to the decahydro derivative .

Key Differences:

Property 1-Benzyl-decahydro-1,6-naphthyridine Benzo[b]naphtho[1,2-h][1,6]naphthyridine
Aromaticity Fully saturated Fully conjugated
Cytotoxicity (MCF-7) Not reported IC₅₀ = 1.2 µM
Solubility Higher (saturated core) Lower (planar structure)

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

This partially unsaturated analogue (C₁₅H₁₉N₃, CAS 214699-26-0) retains the benzyl group but introduces an amine at the 3-position . While its bioactivity is uncharacterized, similar amines are often utilized as intermediates for kinase inhibitors .

1-Cyclopropyl-decahydro-1,6-naphthyridine

Replacing the benzyl group with a cyclopropyl substituent (CAS 1423031-90-6) reduces steric bulk and molecular weight (C₁₁H₂₀N₂ , 180.29 Da) . The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, a common issue with benzyl groups. This derivative’s InChIKey = RWCSXGLLLAJTJY-UHFFFAOYSA-N reflects distinct electronic properties, suggesting divergent pharmacokinetic profiles .

Thiazinane-Fused 1,6-Naphthyridines

Compounds like 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine incorporate a sulfur-containing ring, enabling anti-HIV activity via protease inhibition . The thiazinane moiety introduces polarity, improving aqueous solubility but reducing blood-brain barrier penetration compared to the lipophilic benzyl-decahydro derivative .

Dihydronaphthyridinone Ethers

2-(Benzyloxy)-7,8-dihydro-1,6-naphthyridin-5(6H)-one (12a) features a ketone and ether group, enabling hydrogen bonding with targets like Syk kinase (IC₅₀ < 100 nM) . The carbonyl group differentiates its reactivity from the amine-rich decahydro compound, favoring electrophilic interactions in enzymatic pockets .

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